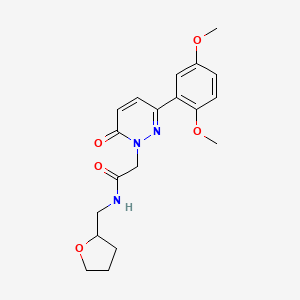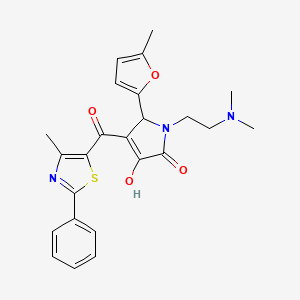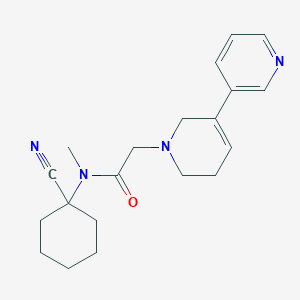
methyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate, commonly known as BOP, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and properties. This compound has been widely used in scientific research for various applications, including peptide synthesis, drug discovery, and biochemical studies. In
Scientific Research Applications
Antifungal Activity
The compound has been investigated for its antifungal properties. In a study by Nimbalkar et al., a series of Mannich bases derived from this compound demonstrated promising antifungal activity against several human pathogenic fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus . Further optimization of these derivatives could lead to the development of potent antifungal drugs.
Chemoselective Reactions
The compound’s structure contains multiple functional groups, making it suitable for chemoselective reactions. Protective groups can be introduced to enhance selectivity in subsequent chemical transformations . Researchers have explored its reactivity in various synthetic pathways.
Azo Dye Synthesis
A novel azo dye compound, “Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate,” was synthesized from this compound. The azo dye exhibited interesting optical properties and was characterized using FT-IR, NMR, mass spectrometry, and UV-visible spectroscopy .
Green Chemistry Applications
The compound was synthesized using green chemistry tools such as molecular sieves and sonication. These environmentally friendly methods minimize waste and energy consumption, making them valuable for sustainable synthesis.
properties
IUPAC Name |
methyl 4-[(4-oxo-5-phenylmethoxypyran-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-26-21(25)15-7-9-16(10-8-15)22-20(24)18-11-17(23)19(13-28-18)27-12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTGTTUXELXAMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370910.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2370915.png)
![4,5-Dimethyl-6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2370917.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370919.png)
![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2370920.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2370925.png)

![N,6-dimethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2370929.png)